Benzyl valerate

Description

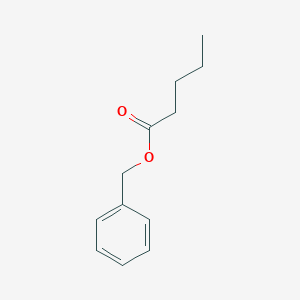

Structure

3D Structure

Properties

IUPAC Name |

benzyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJCDVRXBOPXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065052 | |

| Record name | Pentanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-39-4 | |

| Record name | Benzyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195831F8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl valerate, a significant ester in the flavor and fragrance industries, possesses a unique chemical profile that also makes it a subject of interest in organic synthesis and analytical chemistry. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and a detailed experimental protocol for its synthesis. All quantitative data are presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a colorless liquid known for its characteristic fruity and somewhat musky odor.[1][2] It is insoluble in water but soluble in organic solvents such as alcohol and oils.[1][2] A comprehensive summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Benzyl pentanoate | [3][4] |

| Synonyms | Benzyl n-valerate, Pentanoic acid, phenylmethyl ester, Valeric acid, benzyl ester | [1][2][3][4][5][6][7] |

| CAS Number | 10361-39-4 | [1][2][3][5][8][9] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3][10][5][6][8][11][12][13][14] |

| Molecular Weight | 192.25 g/mol | [1][3][5][8][13][15] |

| Boiling Point | 250 °C at 760 mmHg; 135 °C at 30 mmHg; 64 °C at 15 Torr | [1][2][10][6][8] |

| Melting Point | -34 °C | [6] |

| Density | 0.994 g/mL at 20 °C; 0.990 to 0.996 g/mL at 25 °C | [1][2][8][9][16] |

| Refractive Index | 1.490 at 20 °C; 1.487 to 1.493 at 20 °C | [1][2][10][8] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [1][2] |

| Flash Point | > 100 °C (> 212 °F) | [10][8] |

| Appearance | Colorless liquid | [1][2][10][8] |

Chemical Structure

This compound is the ester product of the condensation reaction between benzyl alcohol and valeric acid (pentanoic acid). Its structure consists of a benzyl group attached to the oxygen of the carboxylate group of valerate.

-

InChI: InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3[1][3][5][6][11][13][14]

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

The most common laboratory and industrial method for the synthesis of this compound is the Fischer-Speier esterification.[3] This method involves the acid-catalyzed reaction between valeric acid and benzyl alcohol.[3]

Materials:

-

Valeric acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus or similar setup for azeotropic removal of water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of valeric acid and benzyl alcohol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Set up the reaction mixture for reflux with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction ceases to produce more water, cool the reaction mixture to room temperature.

-

Transfer the cooled mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds like this compound.[3] It allows for the separation of the compound from any impurities and provides a mass spectrum that can be used for structural confirmation.

-

Typical GC conditions: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable. The oven temperature program would typically start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure the elution of all components.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting fragmentation pattern can be compared to library spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound.

-

¹H NMR: Expect to see signals corresponding to the protons of the benzyl group (in the aromatic region, ~7.3 ppm), the methylene protons adjacent to the ester oxygen (~5.1 ppm), and the protons of the pentanoyl chain (at various upfield shifts).

-

¹³C NMR: Signals for the carbonyl carbon (~173 ppm), the carbons of the aromatic ring, the methylene carbon of the benzyl group, and the carbons of the alkyl chain would be observed.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

-

A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group.

-

Absorptions corresponding to C-O stretching and the aromatic C-H and C=C bonds will also be present.

Safety and Handling

This compound is generally considered safe for its intended use in fragrances and flavors. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The data presented in a structured format and the detailed experimental workflow are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided methodologies offer a solid foundation for the synthesis and characterization of this important ester.

References

- 1. This compound | 10361-39-4 [chemicalbook.com]

- 2. This compound | 10361-39-4 [amp.chemicalbook.com]

- 3. This compound | 10361-39-4 | Benchchem [benchchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Pentanoic acid, phenylmethyl ester [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. This compound, 10361-39-4 [thegoodscentscompany.com]

- 9. Page loading... [guidechem.com]

- 10. This compound [flavscents.com]

- 11. PubChemLite - this compound (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 12. scent.vn [scent.vn]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. This compound - Wikidata [wikidata.org]

- 15. Benzyl isovalerate | C12H16O2 | CID 7651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cas 10361-39-4,this compound | lookchem [lookchem.com]

An In-Depth Technical Guide to the Synthesis of Benzyl Valerate from Benzyl Alcohol and Valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl valerate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The document details the core chemical principles, experimental protocols, and optimization strategies for the production of this compound from benzyl alcohol and valeric acid. Quantitative data from various synthetic methodologies are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

This compound (also known as benzyl pentanoate) is an organic ester characterized by its fruity, floral aroma. Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. This guide explores the prevalent methods for its synthesis, focusing on the Fischer-Speier esterification and alternative green catalytic approaches. The primary reaction involves the condensation of benzyl alcohol with valeric acid (pentanoic acid), typically in the presence of an acid catalyst.

The optimization of this synthesis is crucial for maximizing yield and purity while minimizing environmental impact. Key parameters that influence the reaction outcome include the choice of catalyst, the molar ratio of reactants, reaction temperature, and the method of water removal. This guide will delve into these aspects to provide a thorough understanding for professionals in research and development.

Reaction Mechanism and Pathways

The synthesis of this compound from benzyl alcohol and valeric acid is most commonly achieved through Fischer-Speier esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The general chemical equation is:

C₆H₅CH₂OH + CH₃(CH₂)₃COOH ⇌ C₆H₅CH₂OOC(CH₂)₃CH₃ + H₂O (Benzyl Alcohol + Valeric Acid ⇌ this compound + Water)

The reaction mechanism involves the protonation of the carbonyl oxygen of valeric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

To drive the equilibrium towards the product side, an excess of one of the reactants (usually the less expensive one) is used, and/or the water formed during the reaction is continuously removed.

Below is a diagram illustrating the Fischer-Speier esterification pathway for the synthesis of this compound.

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound using different catalytic systems.

Conventional Acid Catalysis: Sulfuric Acid

This method is a classic example of Fischer-Speier esterification using a strong mineral acid as the catalyst.

Materials:

-

Valeric acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine valeric acid and benzyl alcohol. A common molar ratio is 1:1.2 of acid to alcohol to drive the equilibrium towards the product.[1]

-

Slowly add a catalytic amount of concentrated sulfuric acid (typically 0.5-1% v/v of the total reactant volume).[1]

-

If using toluene, fill the Dean-Stark trap with toluene.

-

Heat the reaction mixture to reflux. The reaction temperature is typically between 100-120°C.[1]

-

Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically run for several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Heterogeneous Acid Catalysis: Amberlyst-15

This method utilizes a solid acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.

Materials:

-

Valeric acid

-

Benzyl alcohol

-

Amberlyst-15 resin

-

Organic solvent (e.g., toluene)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.

-

In a round-bottom flask, combine valeric acid, benzyl alcohol, and the activated Amberlyst-15 catalyst (typically 10-20% by weight of the limiting reactant).

-

Add a suitable solvent like toluene to facilitate azeotropic removal of water using a Dean-Stark apparatus.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by collecting the water in the Dean-Stark trap or by TLC.

-

Upon completion, cool the reaction mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and reused.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by fractional distillation under vacuum.

Enzymatic Synthesis: Lipase Catalysis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, operating under milder reaction conditions. Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is a commonly used biocatalyst for esterification.

Materials:

-

Valeric acid

-

Benzyl alcohol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Organic solvent (optional, e.g., hexane or a solvent-free system can be used)

-

Molecular sieves (for water removal if not in a solvent-free system)

Procedure:

-

In a temperature-controlled shaker flask, combine valeric acid and benzyl alcohol in a suitable molar ratio.

-

Add the immobilized lipase (typically 5-10% by weight of the substrates).

-

If using a solvent, add it to the flask. For solvent-free systems, the reactants themselves act as the medium.

-

Add activated molecular sieves to adsorb the water produced during the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

-

The product can be purified from the remaining reactants by vacuum distillation or column chromatography.

Data Presentation and Comparison

The following tables summarize quantitative data from various synthesis methods for this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis

| Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 1:1.2 | 100-120 (Reflux) | 4-8 | >85 | [1] |

| Amberlyst-15 | 1:1.5 | 110 (Reflux) | 6-10 | ~90 | General procedure, typical yields for similar esterifications |

| Novozym 435 | 1:1 | 50 | 24-48 | High Conversion | General conditions for lipase-catalyzed esterifications |

Table 2: Influence of Molar Ratio on Yield in Fischer Esterification

| Catalyst | Molar Ratio (Valeric Acid:Benzyl Alcohol) | Yield (%) |

| H₂SO₄ | 1:1 | ~70 |

| H₂SO₄ | 1:1.2 | >85[1] |

| H₂SO₄ | 1:2 | >90 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzyl alcohol and valeric acid can be effectively achieved through several methods, with the Fischer-Speier esterification being the most traditional. The choice of catalyst, whether a homogeneous acid, a heterogeneous solid acid, or an enzyme, significantly impacts the reaction conditions, yield, and sustainability of the process. For industrial applications, optimizing parameters such as reactant molar ratios and temperature, along with efficient water removal, is key to achieving high yields. Newer, greener methods employing reusable solid acid catalysts and enzymes offer significant advantages in terms of simplified purification and reduced environmental impact, making them attractive alternatives for modern chemical synthesis. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and optimize the production of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl pentanoate (also known as benzyl valerate) is an organic compound classified as an ester. It is recognized for its characteristic fruity aroma and is utilized in the flavor and fragrance industries. Beyond its sensory properties, understanding its physical and chemical characteristics is crucial for its application in research, particularly in the development of new chemical entities and drug delivery systems where ester functionalities are often employed. This technical guide provides a comprehensive overview of the core physical and chemical properties of benzyl pentanoate, detailed experimental protocols for its synthesis and property determination, and visual representations of its metabolic pathway and synthetic workflow.

Chemical and Physical Properties

The properties of benzyl pentanoate are summarized in the tables below, providing a clear reference for laboratory and developmental applications.

Table 1: General and Chemical Properties of Benzyl Pentanoate

| Property | Value | Source(s) |

| Chemical Name | Benzyl pentanoate | [1] |

| Synonyms | This compound, Benzyl n-valerate, Pentanoic acid, phenylmethyl ester | [1] |

| CAS Number | 10361-39-4 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Chemical Structure | CCCCC(=O)OCC1=CC=CC=C1 (SMILES) | [1] |

Table 2: Physical Properties of Benzyl Pentanoate

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | [2] | |

| Boiling Point | 250 °C | 760 mmHg | [2] |

| 64 °C | 15 Torr | [1] | |

| Melting Point | -34 °C | [3] | |

| Density | 0.994 g/mL | 20 °C | [1] |

| Refractive Index | 1.490 | 20 °C | [1] |

| Solubility in Water | 44.15 mg/L (estimated) | 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [2] | |

| Vapor Pressure | 0.0127 mmHg | 25 °C | [1] |

| Flash Point | 102.9 °C | [1] |

Experimental Protocols

Synthesis of Benzyl Pentanoate via Fischer Esterification

This protocol describes the synthesis of benzyl pentanoate from pentanoic acid and benzyl alcohol using an acid catalyst, a classic example of Fischer esterification.[4][5][6]

Materials:

-

Pentanoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of pentanoic acid with a 1.5 to 2 molar equivalent excess of benzyl alcohol. The excess benzyl alcohol helps to shift the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add an equal volume of diethyl ether to the separatory funnel to dissolve the ester. Wash the organic layer sequentially with:

-

Water (to remove excess alcohol and some acid).

-

Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted pentanoic acid). Be cautious as CO₂ evolution may cause pressure buildup.

-

Brine (to remove residual water and salts).

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude benzyl pentanoate can be further purified by vacuum distillation to obtain the final product.

Determination of Physical Properties

a) Boiling Point Determination (Capillary Method): This method is suitable for small quantities of liquid.

Materials:

-

Capillary tube (sealed at one end)

-

Melting point apparatus or a Thiele tube with heating oil

-

Thermometer

-

Small test tube

-

Benzyl pentanoate sample

Procedure:

-

Attach a small test tube containing a few drops of benzyl pentanoate to a thermometer.

-

Place a capillary tube, with its open end downwards, into the test tube.

-

Heat the apparatus slowly.

-

Observe the capillary tube. A steady stream of bubbles will emerge from the open end as the liquid's vapor pressure increases.

-

Stop heating when a continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

b) Density Determination (Pycnometer Method): A pycnometer (or specific gravity bottle) is used for precise density measurements of liquids.

Materials:

-

Pycnometer of a known volume

-

Analytical balance

-

Benzyl pentanoate sample

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature (ρ_water) is known.

-

Calculate the volume of the pycnometer: V = (m₂ - m₁) / ρ_water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the benzyl pentanoate sample at the same temperature and weigh it (m₃).

-

Calculate the density of the benzyl pentanoate: ρ_sample = (m₃ - m₁) / V.

c) Solubility Determination (Qualitative): This protocol provides a qualitative assessment of solubility in different solvents.

Materials:

-

Test tubes

-

Benzyl pentanoate sample

-

Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

-

Place a small amount (e.g., 0.1 mL) of benzyl pentanoate into a test tube.

-

Add the solvent dropwise (e.g., 0.1 mL at a time), shaking after each addition, up to a total of 3 mL.

-

Observe whether the ester dissolves to form a homogeneous solution.

-

Record the solubility as soluble, partially soluble, or insoluble.

Mandatory Visualizations

Proposed Metabolic Pathway of Benzyl Pentanoate

The metabolism of benzyl pentanoate is expected to be similar to that of other simple benzyl esters, such as benzyl acetate.[6][7] The primary metabolic pathway involves hydrolysis by esterases, followed by oxidation of the resulting benzyl alcohol and further conjugation for excretion.

Caption: Proposed metabolic pathway of benzyl pentanoate.

Experimental Workflow for Benzyl Pentanoate Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of benzyl pentanoate via Fischer esterification.

Caption: Experimental workflow for benzyl pentanoate synthesis.

Safety and Handling

Benzyl pentanoate is generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.[8][9] This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of benzyl pentanoate, along with practical experimental protocols for its synthesis and the determination of its key characteristics. The inclusion of visual diagrams for its metabolic pathway and synthetic workflow offers a clear and concise understanding of these processes. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating the effective and safe use of benzyl pentanoate in their work.

References

- 1. Benzyl pentanoate | C12H16O2 | CID 82584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. kbcc.cuny.edu [kbcc.cuny.edu]

- 9. scribd.com [scribd.com]

Benzyl Valerate: Physicochemical Properties, Synthesis, Metabolism, and Potential Pharmacological Relevance

An In-Depth Technical Guide to Benzyl Valerate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a benzyl ester of valeric acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential biological significance of this molecule. While direct research on the specific signaling pathway interactions of this compound is limited, this guide explores the known biological activities of its primary metabolite, valeric acid, to infer its potential pharmacological effects.

Core Chemical and Physical Data

This compound, also known as benzyl pentanoate, is an organic compound with the molecular formula C12H16O2.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 10361-39-4 | [1] |

| Molecular Weight | 192.25 g/mol | |

| Synonyms | Benzyl pentanoate, Benzyl n-valerate, Pentanoic acid, phenylmethyl ester | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, floral, apple-like | |

| Boiling Point | 64 °C at 15 Torr | |

| Density | 0.994 g/mL at 20 °C | |

| Refractive Index | 1.490 at 20 °C |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of valeric acid and benzyl alcohol.[3] This is an acid-catalyzed condensation reaction that results in the formation of the ester and water.

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Valeric acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying tube

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of valeric acid and benzyl alcohol. An excess of one reactant, typically the less expensive one, can be used to drive the equilibrium towards the product.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Logical Flow of Fischer Esterification:

Caption: Fischer-Speier esterification workflow for this compound synthesis.

Metabolism of this compound

Upon administration, this compound is expected to undergo hydrolysis, catalyzed by esterases present in the body, to yield its constituent molecules: benzyl alcohol and valeric acid. This metabolic breakdown is a crucial consideration for understanding its potential biological effects.

Metabolic Pathway of this compound:

Caption: Proposed metabolic fate of this compound in vivo.

Potential Pharmacological Relevance and Signaling Pathways

Recent studies have identified valeric acid as a potential histone deacetylase (HDAC) inhibitor.[4] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in gene expression by removing acetyl groups from histones. By inhibiting HDACs, valeric acid can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression. This mechanism is implicated in the suppression of liver cancer development by inducing apoptosis.[4]

Valeric acid has demonstrated neuroprotective effects in models of Parkinson's disease.[5] Its mechanisms of action involve the suppression of oxidative stress and neuroinflammation. Specifically, valeric acid has been shown to:

-

Prevent the upregulation of pro-inflammatory cytokines.[5]

-

Mitigate the hyperactivation of microglia and astrocytes.[5]

-

Modulate the mTOR-mediated p70S6K pathway and autophagy.[5]

These actions collectively contribute to the protection of dopaminergic neurons.[5]

Benzyl Esters in Drug Development: A Prodrug Strategy

The use of benzyl esters is a recognized prodrug strategy in drug development.[6][7][8] Prodrugs are inactive or less active molecules that are converted into the active form in the body. Esterification of a drug with a benzyl group can enhance its lipophilicity, thereby improving its absorption and distribution. Following administration, endogenous esterases can cleave the benzyl ester, releasing the active drug.[8] This approach has been explored for various therapeutic agents to improve their pharmacokinetic profiles.[6][7][8]

Conclusion

This compound is a well-characterized organic ester with established methods of synthesis. While its primary applications have been in the fragrance and flavor industries, its metabolic fate suggests potential for biological activity relevant to drug development. The hydrolysis of this compound to valeric acid, a known HDAC inhibitor with neuroprotective properties, indicates that this compound could serve as a prodrug for delivering valeric acid. Further research is warranted to directly investigate the pharmacological effects of this compound and its potential to modulate specific signaling pathways, which could open new avenues for its therapeutic application.

References

- 1. Benzyl pentanoate | C12H16O2 | CID 82584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 10361-39-4 [thegoodscentscompany.com]

- 3. This compound | 10361-39-4 | Benchchem [benchchem.com]

- 4. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trypanocidal effect of the benzyl ester of N-propyl oxamate: a bi-potential prodrug for the treatment of experimental Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Benzyl Valerate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl valerate, a benzenoid ester recognized for its fruity, slightly floral, and balsamic aroma, is a volatile organic compound (VOC) found in the essential oils of a select number of plant species. While its isomer, benzyl isovalerate, is more commonly reported in a wider range of natural sources, the straight-chain this compound remains a less documented, yet intriguing, constituent of the plant metabolome. This technical guide provides an in-depth overview of the current scientific understanding of the natural occurrence of this compound in plants, including available quantitative data, detailed experimental protocols for its identification, and a discussion of its likely biosynthetic origins. This information is of particular interest to researchers in the fields of phytochemistry, drug discovery, and fragrance science, as benzenoid compounds are known to possess a variety of biological activities.

Natural Occurrence of this compound

This compound has been identified as a minor constituent in the essential oils of a limited number of plant species. The most frequently cited natural sources are:

-

Artemisia annua L. (Sweet Wormwood): This aromatic herb, renowned for producing the antimalarial compound artemisinin, also synthesizes a complex array of volatile compounds, including this compound.[1][2][3][4][5][6][7][8][9]

-

Capsicum annuum L. (Bell Pepper): Various cultivars of bell pepper have been shown to produce a diverse range of volatile esters, with some analyses indicating the presence of this compound.[10][11][12][13][14]

While direct reports are scarce, the precursors for this compound synthesis, benzyl alcohol and valeric acid, are well-established plant metabolites, suggesting that its presence may be more widespread than currently documented.

Quantitative Data on this compound in Plants

Quantitative data on the concentration of this compound in plants is limited and often reported as a relative percentage of the total essential oil composition. The following tables summarize the available data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses of essential oils from Artemisia annua and the broader volatile composition of Capsicum annuum.

Table 1: Volatile Constituents of Artemisia annua L. Essential Oil (Nigerian Species)

| Compound | Retention Index | Pre-flowering (%) | Mid-flowering (%) | Post-flowering (%) |

| Benzyl isovalerate | 1385 | 3.32 | - | 2.39 |

| Camphor | 1145 | 29.54 | 20.37 | 25.13 |

| Artemisia Ketone | 1085 | 15.21 | 18.95 | 16.34 |

| 1,8-Cineole | 1032 | 4.16 | 5.26 | 3.25 |

| α-Pinene | 935 | 2.87 | 1.47 | 0.59 |

| β-Caryophyllene | 1420 | 2.15 | 3.51 | 4.28 |

Data adapted from a GC-MS analysis of essential oils from Nigerian Artemisia annua L. at different growth stages. Note the presence of the isomer, benzyl isovalerate, as specific data for this compound was not provided in this particular study.[5]

Table 2: Major Volatile Compound Classes in Various Capsicum annuum L. Cultivars

| Compound Class | Average Composition (%) | Major Identified Components |

| Alcohols | 26.13 | 1-Decanol, 2-octyl- |

| Hydrocarbons | 18.82 | Docosanoic acid, docosyl ester |

| Esters | 14.97 | (Specific data for this compound not consistently reported across all cultivars) |

| Ketones | 3.08 | - |

| Acids | 1.07 | - |

| Aldehydes | 0.42 | - |

This table represents an average composition from a study of twenty-seven capsicum fruit samples. The presence and concentration of specific esters like this compound can vary significantly between cultivars.[12][13][14]

Experimental Protocols

The primary methodology for the extraction, identification, and quantification of this compound from plant materials is Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Volatile Compounds

a. Hydrodistillation/Steam Distillation:

This is a common method for extracting essential oils from dried or fresh plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The plant material (e.g., aerial parts of Artemisia annua) is placed in a flask with water.

-

The flask is heated, and the resulting steam carries the volatile compounds.

-

The steam is condensed, and the essential oil, which is immiscible with water, is collected.

-

The collected oil is dried over anhydrous sodium sulfate.

-

b. Headspace Solid-Phase Microextraction (HS-SPME):

This is a solvent-free method ideal for analyzing the volatile profile of fresh plant material.

-

Apparatus: SPME fiber (e.g., Polydimethylsiloxane - PDMS).

-

Procedure:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Injector: Split/splitless injector. The temperature is set to ensure rapid volatilization of the sample (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Carrier Gas: Helium is commonly used at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization is standard, typically at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio (m/z).

-

Scan Range: A mass range of approximately 40-500 amu is scanned.

-

Compound Identification and Quantification

-

Identification:

-

Mass Spectral Library Matching: The obtained mass spectrum of a chromatographic peak is compared with entries in a spectral library (e.g., NIST, Wiley).

-

Retention Index (RI): The retention time of the compound is compared to the retention times of a series of n-alkanes run under the same chromatographic conditions. This calculated RI is then compared to literature values for confirmation.

-

-

Quantification:

-

Relative Percentage: The peak area of each compound is calculated and expressed as a percentage of the total peak area of all identified compounds.

-

External/Internal Standard Method: For absolute quantification, a calibration curve is created using a certified standard of this compound. An internal standard (a compound not naturally present in the sample) can be added to correct for variations in sample injection and analysis.

-

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for the formation of benzenoid esters. This process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) , which belong to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[16][17][18][19][20]

The proposed biosynthetic pathway involves two key precursors:

-

Benzyl alcohol: Derived from the shikimate pathway via phenylalanine and subsequent intermediates like cinnamic acid and benzaldehyde.

-

Valeryl-CoA: A five-carbon acyl-CoA thioester. The biosynthesis of short-chain acyl-CoAs can occur through various metabolic routes, including the degradation of amino acids or fatty acids.

The final step is the esterification reaction catalyzed by a specific AAT:

Benzyl alcohol + Valeryl-CoA -> this compound + CoA-SH

While the specific AAT responsible for this compound synthesis has not yet been characterized, many plant AATs exhibit broad substrate specificity, accepting a range of alcohols and acyl-CoAs.[21][22][23] Therefore, it is plausible that an AAT with affinity for both benzyl alcohol and valeryl-CoA is responsible for its production in plants where it is found.

Signaling Pathways and Regulation

The production of floral scents, including benzenoid esters, is a highly regulated process influenced by both developmental cues and environmental factors. While specific signaling pathways for this compound are unknown, general regulatory mechanisms for floral volatiles have been elucidated:

-

Developmental Regulation: The emission of floral scents is often highest when the flower is receptive to pollinators. The expression of genes encoding biosynthetic enzymes, such as AATs, is tightly controlled during flower development.[24]

-

Circadian Rhythm: Many plants exhibit a rhythmic emission of volatiles, often synchronized with the activity of their pollinators.

-

Light: Light quality and intensity can influence the biosynthesis of floral fragrances.[25]

-

Biotic and Abiotic Stress: The production of certain volatiles, including some esters, can be induced in response to herbivory or pathogen attack.[16]

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in plants.

General Experimental Workflow for this compound Analysis

References

- 1. academic.oup.com [academic.oup.com]

- 2. Volatile fingerprints of artemisinin-rich Artemisia annua cultivars by headspace solid-phase microextraction gas chromatography/ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. lavierebelle.org [lavierebelle.org]

- 9. Chemical Composition and Bioactivity of the Essential Oils Derived from Artemisia Annua Against the Red Flour Beetle – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. mdpi.com [mdpi.com]

- 11. Detection and analysis of VOCs in chili pepper based on HS-SPME-GC × GC-TOFMS and HS-SPME-GC-MS techniques [maxapress.com]

- 12. Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 18. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diva-portal.org [diva-portal.org]

- 23. biorxiv.org [biorxiv.org]

- 24. globalplantcouncil.org [globalplantcouncil.org]

- 25. researchgate.net [researchgate.net]

Spectroscopic Profile of Benzyl Valerate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for benzyl valerate (also known as benzyl pentanoate), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for researchers and scientists.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~7.3 | Multiplet |

| Benzylic (-CH₂-) | ~5.1 | Singlet |

| α-Methylene (-CH₂-COO) | 2.2 - 2.4 | Triplet |

| β-Methylene (-CH₂-CH₂-COO) | 1.5 - 1.7 | Multiplet |

| γ-Methylene (-CH₂-CH₂-CH₃) | 1.2 - 1.4 | Multiplet |

| Terminal Methyl (-CH₃) | 0.8 - 1.0 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar ester compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ) Range (ppm) |

| Carbonyl (-C=O) | ~173 |

| Aromatic (C₆H₅) | 127 - 136 |

| Benzylic (-CH₂-) | ~66 |

| α-Methylene (-CH₂-COO) | ~34 |

| β-Methylene (-CH₂-CH₂-COO) | ~27 |

| γ-Methylene (-CH₂-CH₂-CH₃) | ~22 |

| Terminal Methyl (-CH₃) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar ester compounds.

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C-O Stretch | 1300 - 1000 | Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 108 | High | [C₇H₈O]⁺ (Rearrangement) |

| 57 | Medium | [C₄H₉]⁺ |

| 85 | Medium | [C₅H₉O]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is typically used.

-

¹H NMR:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

The spectral width is set to encompass the entire range of expected carbon chemical shifts (0-200 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid is typically analyzed. A thin film of the sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

A background spectrum of the clean salt plates is recorded first.

-

The sample is then applied to the plates, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The this compound sample is typically diluted in a volatile organic solvent, such as dichloromethane or hexane, to an appropriate concentration (e.g., 100 ppm).

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to around 250 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly employed.

-

Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.

-

Analyzer: A quadrupole mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu.

-

Interface Temperature: The transfer line connecting the GC to the MS is maintained at a high temperature (e.g., 280 °C) to prevent sample condensation.

-

Data Processing: The acquired data is processed to produce a total ion chromatogram (TIC). The mass spectrum corresponding to the chromatographic peak of this compound is then extracted and analyzed for its fragmentation pattern.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Solubility of benzyl valerate in different solvents

An In-depth Technical Guide to the Solubility of Benzyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Core Understanding of this compound Solubility

This compound is an ester characterized by a benzyl group and a valerate (pentanoate) group. Its molecular structure imparts a predominantly non-polar character, influencing its solubility. The ester linkage provides a site for polar interactions, but the larger hydrocarbon portions of the molecule dictate its general preference for non-polar or moderately polar organic solvents. Its solubility in polar solvents, especially water, is limited.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in a range of solvents. This data is essential for applications such as formulation development, reaction chemistry, and purification processes.

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Citation |

| Water | Protic | 25 | 0.04415 | [1][2] |

| Methanol | Protic | 20 | 905.7 | [3] |

| Ethanol | Protic | 20 | 866.05 | [3] |

| n-Propanol | Protic | 20 | 691.76 | [3] |

| Isopropanol | Protic | 20 | 644.99 | [3] |

| n-Butanol | Protic | 20 | 704.3 | [3] |

| Isobutanol | Protic | 20 | Not specified | [3] |

| n-Octanol | Protic | 20 | 154.76 | [3] |

| Propylene Glycol | Protic | Not specified | Poorly soluble | [4][5] |

| Glycerin | Protic | Not specified | Poorly soluble | [4][5] |

| Acetone | Aprotic | 20 | 541.74 | [3] |

| Ethyl Acetate | Aprotic | 20 | 1109.85 | [3] |

| Dichloromethane | Aprotic | 20 | 268.59 | [3] |

| Acetonitrile | Aprotic | 20 | 733.63 | [3] |

| Toluene | Aromatic | 20 | 591.01 | [3] |

| Cyclohexanone | Aprotic | 20 | 771.57 | [3] |

| 1,2-Dichlorobenzene | Aromatic | 20 | 109.39 | [3] |

| Oils | Non-polar | Not specified | Soluble | [4][5] |

Note: The data indicates that this compound is freely soluble in many common organic solvents, with particularly high solubility in ethyl acetate and methanol. Conversely, it is practically insoluble in water.[1][2]

Experimental Protocols: Determining Solubility

For applications requiring precise solubility values under specific conditions, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent.

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

-

Data Calculation:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility by accounting for the dilution factor. Express the results in appropriate units (e.g., g/L, mol/L).

-

Visualization of Experimental and Logical Workflows

To aid in the practical application of this data, the following diagrams illustrate key processes.

Caption: Workflow for determining this compound solubility.

Caption: Logical workflow for solvent selection.

References

Benzyl valerate safety data sheet and handling precautions

An In-depth Technical Guide to Benzyl Valerate: Safety Data and Handling Protocols

This guide provides comprehensive safety information and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the substance's properties, associated hazards, and essential precautions for safe laboratory and industrial use.

Chemical and Physical Properties

This compound is a colorless liquid known for its fruity, floral aroma.[1][2] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 10361-39-4 | [2][3] |

| Molecular Formula | C12H16O2 | [3][4] |

| Molecular Weight | 192.25 g/mol | [5][6] |

| Appearance | Colorless clear liquid | [1][2] |

| Odor | Fruity, floral, apple skin | [1] |

| Boiling Point | 250 °C; 64 °C @ 15 Torr | [2][3] |

| Density | 0.990 - 0.996 g/mL @ 25 °C | [1] |

| Flash Point | > 100 °C (> 212 °F) | [1][7] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [2] |

| Refractive Index | 1.487 - 1.493 @ 20 °C | [1] |

Hazard Identification and Toxicology

This compound is classified as an irritant and may cause sensitization upon skin contact.[1] While some sources state it does not meet GHS hazard criteria, others, particularly for the closely related isomer benzyl isovalerate, indicate several hazards.[5][8] It is prudent to handle the chemical with appropriate caution.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

The diagram below illustrates the primary GHS hazard classifications associated with this compound and its isomers.

Caption: Key GHS hazard statements for this compound.

Toxicological Data: Quantitative toxicity data for this compound is limited; however, data for its isomer, benzyl isovalerate, is available and provides a useful reference point.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | > 5000 mg/kg | [5] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [7] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ground all equipment during transfer to prevent electrostatic charges.[4]

-

Keep the substance away from heat, sparks, and open flames.[7]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container.[5]

-

Keep in a cool, dry, and well-ventilated place.[7]

-

Porous materials like rags wetted with this compound may be susceptible to spontaneous combustion.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to prevent exposure.

| Control | Specification | Source(s) |

| Engineering Controls | Use in a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [5] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [11] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [6] |

| Respiratory Protection | If ventilation is inadequate or vapors are generated, use an approved respirator. For emergencies, a self-contained breathing apparatus (SCBA) is required. | [4] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure. The following workflow outlines the recommended steps.

Caption: Decision workflow for first aid after exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[5][6]

-

Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[5][6][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray or mist, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][6][7][13]

-

Specific Hazards: The substance is combustible and containers may explode when heated. Combustion produces toxic fumes, including carbon oxides.[4]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7] Use water mist to cool closed containers.[7]

Accidental Release: The following diagram outlines a systematic approach to managing a chemical spill.

Caption: Logical workflow for handling an accidental release.

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety goggles.[4][5]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[6]

-

Containment and Cleanup: Remove all sources of ignition. Absorb the spill using an inert material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable container for proper disposal.[5] After material pickup is complete, ventilate the area and wash the spill site.[5]

References

- 1. This compound, 10361-39-4 [thegoodscentscompany.com]

- 2. This compound | 10361-39-4 [chemicalbook.com]

- 3. This compound | 10361-39-4 [amp.chemicalbook.com]

- 4. elan-chemical.com [elan-chemical.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Benzyl pentanoate | C12H16O2 | CID 82584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. schoolcraft.mi.newlook.safeschoolssds.com [schoolcraft.mi.newlook.safeschoolssds.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. cdp.dhs.gov [cdp.dhs.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Valerate via Fischer-Speier Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of benzyl valerate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The synthesis is achieved through the Fischer-Speier esterification of valeric acid and benzyl alcohol, a classic and efficient method for ester formation. This guide outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and characterization methods to ensure reproducible and high-yield synthesis.

Introduction

This compound (also known as benzyl pentanoate) is a fatty acid ester that possesses a pleasant, fruity aroma. Its synthesis via Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (valeric acid) and an alcohol (benzyl alcohol).[1][2] The reaction equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1][3] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of valeric acid, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[4]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[4]

Experimental Protocol

This protocol details the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials:

-

Valeric acid (n-pentanoic acid)

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine valeric acid, benzyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.[5] To favor the formation of the ester, a slight excess of benzyl alcohol can be used.[3]

-

Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.[5]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid.[5] Be cautious of CO₂ evolution.

-

Wash the organic layer with saturated sodium chloride solution (brine).[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.[5]

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Valeric Acid | 1.0 equivalent | [1] |

| Benzyl Alcohol | 1.0 - 1.2 equivalents | [3] |

| Catalyst | ||

| p-Toluenesulfonic Acid | 0.05 equivalents | [5] |

| Solvent | Toluene | [5] |

| Reaction Temperature | Reflux | [5] |

| Reaction Time | Until water collection ceases | [5] |

| Expected Yield | >85% | Based on similar reactions |

| Product Appearance | Colorless to pale yellow oil | [5] |

Characterization of this compound

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the synthesized this compound.

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups present in the molecule, notably the ester carbonyl (C=O) stretch.

Visualizations

Caption: Mechanism of Fischer-Speier Esterification for this compound Synthesis.

Caption: Experimental Workflow for this compound Synthesis.

References

Application Note: Acid-Catalyzed Synthesis of Benzyl Valerate

Abstract